2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is an organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves the reaction of 4-ethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-ethoxyphenylacetic acid: Shares the ethoxyphenyl group but differs in the acetic acid moiety.
4-methoxyphenylacetonitrile: Similar structure with a methoxy group instead of an ethoxy group.
4-ethoxybenzaldehyde: Contains the ethoxyphenyl group but lacks the pyrazine moiety.
Uniqueness
2-(4-(4-ethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is unique due to its combination of the ethoxyphenyl group and the dioxo-dihydropyrazinyl moiety
Properties
IUPAC Name |
2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-2-20-12-5-3-11(4-6-12)17-10-9-16(8-7-15)13(18)14(17)19/h3-6,9-10H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIFEZVQOYYKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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